molecular formula C23H24BrNO4S2 B11648626 (5E)-5-(5-bromo-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-(5-bromo-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11648626
M. Wt: 522.5 g/mol
InChI Key: RKJOHWMXHHIYSY-RCCKNPSSSA-N
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Description

(5E)-5-[(5-BROMO-2-{2-[2-(4-METHYLPHENOXY)ETHOXY]ETHOXY}PHENYL)METHYLIDENE]-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: is a complex organic compound characterized by its unique structure, which includes a thiazolidinone core, a brominated phenyl group, and multiple ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(5-BROMO-2-{2-[2-(4-METHYLPHENOXY)ETHOXY]ETHOXY}PHENYL)METHYLIDENE]-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Thiazolidinone Core: This can be achieved through the reaction of an appropriate thioamide with an α-halo ketone under basic conditions.

    Ether Linkage Formation: The ether linkages are formed through nucleophilic substitution reactions, where phenol derivatives react with ethylene oxide or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, converting it to a hydroxyl group.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate (K2CO3), and are carried out in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(5E)-5-[(5-BROMO-2-{2-[2-(4-METHYLPHENOXY)ETHOXY]ETHOXY}PHENYL)METHYLIDENE]-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone core is known to interact with various biological molecules, potentially inhibiting enzyme activity or altering receptor function. The brominated phenyl group and ether linkages may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone core but differ in their substituents, leading to different biological activities.

    Brominated Phenyl Derivatives: Compounds with brominated phenyl groups are common in medicinal chemistry and can have similar reactivity.

    Ether-Linked Phenyl Compounds: These compounds have similar ether linkages but may differ in their overall structure and properties.

Uniqueness

(5E)-5-[(5-BROMO-2-{2-[2-(4-METHYLPHENOXY)ETHOXY]ETHOXY}PHENYL)METHYLIDENE]-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: is unique due to its combination of a thiazolidinone core, brominated phenyl group, and multiple ether linkages. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C23H24BrNO4S2

Molecular Weight

522.5 g/mol

IUPAC Name

(5E)-5-[[5-bromo-2-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H24BrNO4S2/c1-3-25-22(26)21(31-23(25)30)15-17-14-18(24)6-9-20(17)29-13-11-27-10-12-28-19-7-4-16(2)5-8-19/h4-9,14-15H,3,10-13H2,1-2H3/b21-15+

InChI Key

RKJOHWMXHHIYSY-RCCKNPSSSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=C(C=CC(=C2)Br)OCCOCCOC3=CC=C(C=C3)C)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCCOCCOC3=CC=C(C=C3)C)SC1=S

Origin of Product

United States

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